molecular formula C21H25F3N4O2 B11067651 octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11067651
M. Wt: 422.4 g/mol
InChI Key: RYKZIJDNXVDKHS-UHFFFAOYSA-N
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Description

  • Octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound with a unique structure.
  • The compound contains a quinolizine ring system fused with a pyrazolo[1,5-a]pyrimidine ring, and it features a cyclopropyl group and a trifluoromethyl substituent.
  • Its molecular formula is C20H21F3N4O2.
  • This compound has attracted attention due to its potential biological activities.
  • Preparation Methods

    • Synthetic routes for this compound involve multi-step reactions.
    • One possible method includes the condensation of appropriate starting materials, followed by cyclization to form the fused ring system.
    • Industrial production methods may vary, but they likely involve efficient and scalable processes to yield the desired compound.
  • Chemical Reactions Analysis

    • Octahydro-2H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can undergo various reactions:

        Oxidation: Oxidative processes may modify functional groups.

        Reduction: Reduction reactions can alter the cyclopropyl or other substituents.

        Substitution: Substituents can be replaced by other groups.

    • Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
    • Major products depend on reaction conditions and regioselectivity.
  • Scientific Research Applications

    • In chemistry , this compound serves as a synthetic building block for designing novel molecules.
    • In biology , it may exhibit bioactivity, making it relevant for drug discovery.
    • In medicine , researchers explore its potential as an anticancer agent or other therapeutic targets.
    • In industry , it could find applications in materials science or agrochemicals.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • It may inhibit enzymes, modulate signaling pathways, or affect cellular processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other pyrazolo[1,5-a]pyrimidines or quinolizine derivatives.
    • What sets this compound apart is its unique combination of structural features.
    • Examples of similar compounds include related pyrazolo[1,5-a]pyrimidines or quinolizines.

    Remember that research in this area is ongoing, and new findings may emerge.

    Properties

    Molecular Formula

    C21H25F3N4O2

    Molecular Weight

    422.4 g/mol

    IUPAC Name

    2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

    InChI

    InChI=1S/C21H25F3N4O2/c22-21(23,24)18-10-15(13-6-7-13)25-19-11-16(26-28(18)19)20(29)30-12-14-4-3-9-27-8-2-1-5-17(14)27/h10-11,13-14,17H,1-9,12H2

    InChI Key

    RYKZIJDNXVDKHS-UHFFFAOYSA-N

    Canonical SMILES

    C1CCN2CCCC(C2C1)COC(=O)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)(F)F

    Origin of Product

    United States

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